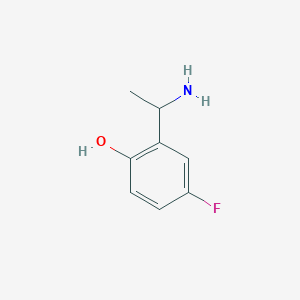

2-(1-Aminoethyl)-4-fluorophenol

Description

Historical Context and Emergence in Advanced Organic Chemical Research

The emergence of 2-(1-Aminoethyl)-4-fluorophenol in the scientific literature is intrinsically linked to the growing demand for structurally precise, chiral building blocks in drug discovery. While a singular, seminal report on its initial synthesis is not prominent, its appearance in chemical and patent literature coincides with the advanced development of targeted therapeutics. The compound is primarily recognized not as a final product with its own broad applications, but as a critical intermediate, a custom-designed piece for constructing more complex and biologically active molecules. chemicalbook.com

Its significance is particularly noted for its specific stereoisomer, the (R)-enantiomer. The development of enantioselective synthesis methods, which can produce this specific "handed" version of the molecule with high purity, was a key step that allowed for its use in modern pharmaceutical manufacturing. The compound's value is therefore a direct result of the evolution of organic chemistry toward creating enantiomerically pure drugs to ensure target specificity and improve therapeutic outcomes.

Strategic Importance of Fluorinated Phenols and Aminoethyl Moieties in Modern Organic Chemistry

The chemical architecture of this compound is defined by two key structural components, or moieties, whose individual contributions are well-established in medicinal chemistry: the fluorinated phenol (B47542) ring and the chiral aminoethyl side chain.

Aminoethyl Moieties: The aminoethyl group is another common feature in biologically active compounds. ebi.ac.ukwikipedia.org The primary amine (NH2) group is often crucial for a molecule's interaction with biological targets, such as enzymes and receptors, frequently forming key hydrogen bonds or ionic interactions. Furthermore, the presence of an amino group can influence how a compound is absorbed and transported throughout the body, in some cases facilitating passage across cellular membranes via specific transporter proteins. nih.gov

The combination of these two moieties in one molecule creates a chiral center at the carbon atom where the aminoethyl group attaches to the phenol ring. This chirality is of paramount importance in drug design, as biological systems are themselves chiral and often interact differently with each enantiomer of a drug. mdpi.comnih.govresearchgate.net One enantiomer may produce the desired therapeutic effect, while the other might be inactive or even cause undesirable effects. nih.gov Consequently, the ability to synthesize a single, specific enantiomer like (R)-2-(1-Aminoethyl)-4-fluorophenol is a significant advantage.

Table 1: Physicochemical Properties of (R)-2-(1-Aminoethyl)-4-fluorophenol An interactive data table presenting key computed properties of the compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀FNO | nih.gov |

| Molecular Weight | 155.17 g/mol | nih.gov |

| IUPAC Name | 2-[(1R)-1-aminoethyl]-4-fluorophenol | nih.gov |

| CAS Number (R-enantiomer) | 1228570-33-9 | nih.gov |

| CAS Number (R-enantiomer HCl salt) | 1802222-53-2 |

Overview of Current Research Trajectories and Identified Knowledge Gaps Pertaining to this compound

Current research involving this compound is highly focused and application-driven. The predominant trajectory is its use as a key chiral building block in the synthesis of specific, high-value pharmaceutical agents.

Key Research Applications:

Intermediate for Repotrectinib: The (R)-enantiomer is a documented intermediate in the synthesis of Repotrectinib, a next-generation tyrosine kinase inhibitor used to treat cancers that have specific genetic alterations (ALK, ROS1, or NTRK gene fusions).

Intermediate for Fezolinetant: It also serves as a crucial component in the synthesis of Fezolinetant, a non-hormonal therapy developed to treat moderate to severe vasomotor symptoms (hot flashes) associated with menopause.

Research in Medicinal Chemistry: Beyond these specific drugs, the compound is utilized in broader medicinal chemistry research, particularly in studies involving protein kinases, which are important targets in cancer and inflammation research.

Identified Knowledge Gaps: Despite its importance as a synthetic intermediate, there are significant knowledge gaps concerning the properties of this compound as a standalone chemical entity.

Intrinsic Biological Activity: There is a lack of published research detailing the specific biological or pharmacological activities of the compound itself. Its effects are typically subsumed within the profile of the larger, final drug molecules it is used to create.

Comparative Enantiomer Studies: While the (R)-enantiomer is specified for certain syntheses, detailed comparative studies on the biological activities of the (R)- versus the (S)-enantiomers are not widely available in the public domain.

Fundamental Properties: The research landscape is dominated by its synthetic applications. A deeper investigation into its own mechanism of action, specific protein interactions, and comprehensive pharmacokinetic profile represents a clear gap in the current body of knowledge. The existing information is largely inferred from the general principles of its constituent chemical groups rather than from direct study of the molecule itself.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-aminoethyl)-4-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNRPTHWRFURQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Aminoethyl 4 Fluorophenol and Its Precursors

Retrosynthetic Analysis and Key Disconnections for 2-(1-Aminoethyl)-4-fluorophenol

A retrosynthetic analysis of this compound reveals several logical bond disconnections to identify plausible starting materials. The primary disconnection strategies focus on the carbon-nitrogen bond of the amino group and the carbon-carbon bond connecting the ethyl side chain to the phenolic ring.

One key disconnection is at the C-N bond of the aminoethyl side chain. This approach leads back to a corresponding ketone precursor, 2-(1-oxoethyl)-4-fluorophenol, and an ammonia (B1221849) equivalent. The ketone can be synthesized from commercially available 4-fluorophenol (B42351) through methods such as the Friedel-Crafts acylation. This disconnection is particularly relevant for biocatalytic and reductive amination approaches.

Another significant disconnection breaks the bond between the chiral center and the aromatic ring. This strategy suggests a coupling reaction between a protected 2-bromo-4-fluorophenol (B1268413) derivative and a suitable chiral aminoethyl synthon.

Finally, a disconnection of the ethyl group itself can be considered, leading to a 2-acetyl-4-fluorophenol intermediate. The subsequent introduction of the amino group can be achieved through various functional group interconversions. The choice of the disconnection strategy is often guided by the desired stereochemistry and the availability of starting materials.

Enantioselective Synthesis Strategies for this compound

The chirality of the aminoethyl group is a critical feature of this compound, necessitating enantioselective synthetic methods to produce single enantiomers.

Asymmetric Catalysis Approaches in the Synthesis of this compound

Asymmetric catalysis offers a powerful tool for establishing the stereocenter in this compound. One of the most efficient methods for synthesizing chiral amines is the asymmetric hydrogenation of imines or enamines derived from the corresponding ketone precursor. This transformation is typically catalyzed by transition metal complexes, such as those of rhodium or iridium, coordinated to chiral phosphine (B1218219) ligands. The choice of the chiral ligand is crucial for achieving high enantioselectivity. A variety of chiral phosphine ligands have been developed for this purpose, and their effectiveness often depends on the specific substrate and reaction conditions.

Chiral Auxiliary-Mediated Synthesis of this compound

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation. For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, can be acylated with a derivative of 4-fluorophenol. Subsequent diastereoselective alkylation or amination of the resulting adduct, followed by the removal of the auxiliary, would yield the enantiomerically enriched target molecule. The diastereoselectivity of the key step is controlled by the steric and electronic properties of the chiral auxiliary. While this method is effective, it often requires additional steps for the attachment and removal of the auxiliary.

Biocatalytic Routes to Enantiopure this compound via Omega-Transaminases

Biocatalysis has emerged as a highly efficient and environmentally benign approach for the synthesis of chiral amines. Specifically, ω-transaminases (ω-TAs) have been successfully employed for the asymmetric synthesis of the (R)-enantiomer of this compound. This method starts from the prochiral ketone, 2-(1-oxoethyl)-4-fluorophenol.

In a notable study, a library of (R)-enantioselective ω-transaminases was screened, and an enzyme from Arthrobacter sp. was identified as a potent catalyst for this transformation. The reaction utilizes an amine donor, such as isopropylamine, to transfer the amino group to the ketone substrate, generating the desired chiral amine with high enantiomeric excess. The process is typically carried out in an aqueous medium under mild reaction conditions, which aligns with the principles of green chemistry.

| Enzyme Source | Substrate | Amine Donor | Product Configuration | Enantiomeric Excess (ee) |

| Arthrobacter sp. | 2-(1-oxoethyl)-4-fluorophenol | Isopropylamine | (R) | >99% |

This biocatalytic route offers several advantages, including high selectivity, mild reaction conditions, and the use of a renewable catalyst, making it a highly attractive method for the industrial production of enantiopure this compound.

Chemo- and Regioselective Synthesis of this compound Isomers

The synthesis of this compound requires precise control over the position of the aminoethyl group on the aromatic ring. The starting material, 4-fluorophenol, has two activated positions for electrophilic substitution, ortho and meta to the hydroxyl group. To achieve the desired 2-substitution, regioselective synthetic strategies are necessary.

One common approach involves the ortho-selective formylation or acylation of 4-fluorophenol, often directed by the hydroxyl group through chelation control with a Lewis acid. The resulting 2-formyl or 2-acetyl-4-fluorophenol can then be converted to the aminoethyl group.

Alternatively, protection of the phenolic hydroxyl group can alter the directing effect of the substituents, allowing for different regiochemical outcomes. The choice of the synthetic route and the specific reaction conditions are critical for controlling the chemo- and regioselectivity of the synthesis and minimizing the formation of unwanted isomers.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in the synthesis of pharmaceuticals and their intermediates. In the context of this compound synthesis, several aspects of green chemistry can be considered.

The biocatalytic route using ω-transaminases is a prime example of a green synthetic method. nih.gov It operates in water under mild conditions, uses a biodegradable catalyst, and avoids the use of hazardous reagents and solvents often associated with traditional chemical methods.

Other green chemistry considerations include the use of catalytic methods, such as asymmetric hydrogenation, which reduce the amount of waste generated compared to stoichiometric reagents. The selection of solvents is also crucial, with a preference for greener solvents like ethanol (B145695) or water over more hazardous options. Atom economy, which measures the efficiency of a reaction in incorporating all atoms from the starting materials into the final product, is another important metric for evaluating the greenness of a synthetic route. The development of synthetic pathways that are not only efficient and selective but also environmentally benign is a key goal in the modern synthesis of this compound.

Synthesis of Deuterated or Isotopically Labeled this compound for Mechanistic Investigations

The synthesis of deuterated this compound can be approached by targeting different positions within the molecule: the aromatic ring, the benzylic position of the ethyl side chain, or the methyl group. The choice of strategy depends on the specific mechanistic question being addressed.

The phenolic and amino substituents on the aromatic ring direct electrophilic aromatic substitution, making hydrogen-deuterium (H/D) exchange a feasible strategy for introducing deuterium (B1214612) onto the benzene (B151609) ring.

One effective method involves acid-catalyzed H/D exchange in deuterated water (D₂O). For example, a variety of anilines have been efficiently deuterated at the ortho and/or para positions by heating in D₂O with a catalytic amount of a strong acid like hydrochloric acid (HCl) researchgate.net. Given that this compound has an aminoethyl group ortho to a hydroxyl group, both of which are activating, deuteration is expected to occur at the positions ortho and para to these groups that are not already substituted. Specifically, the positions C3 and C5 would be targeted. To prevent unwanted side reactions and to control regioselectivity, protection of the amine and/or phenol (B47542) group may be necessary. For instance, the amine could be protected as an amide or a carbamate.

A representative procedure for the deuteration of a similar compound, 4-aminophenol, involves microwave irradiation in D₂O with a catalytic amount of HCl, leading to deuteration at the positions ortho to the amine researchgate.net.

Table 1: Representative Conditions for Aromatic Deuteration of Phenolic Amines

| Substrate Analogue | Reagents and Conditions | Isotopic Purity (%) | Reference |

|---|---|---|---|

| 4-Aminophenol | D₂O, HCl (cat.), Microwave, 180°C | >95 (at positions 3 and 5) | researchgate.net |

Another approach involves the use of heterogeneous catalysts, such as palladium on carbon (Pd/C) with aluminum powder in D₂O, which has been shown to facilitate H-D exchange on various organic compounds, including anilines mdpi.com.

Introducing deuterium at the benzylic (α-carbon) or methyl (β-carbon) position of the 1-aminoethyl side chain requires different synthetic strategies, often involving the reduction of a suitable precursor with a deuterated reducing agent or through catalyzed H/D exchange.

Stereoretentive Deuteration of the α-Carbon: For mechanistic studies involving the chiral center, stereoretentive deuteration is crucial. A method utilizing a Ruthenium-based catalyst (Ru-bMepi) has been developed for the direct and stereoretentive deuteration of α-chiral primary amines using D₂O as the deuterium source. This method has demonstrated high deuterium incorporation (70–99%) at the α-carbon with complete retention of stereochemistry acs.org. The reaction is believed to proceed through the formation of an imine intermediate that remains coordinated to the ruthenium center, allowing for H/D exchange to occur faster than dissociation and subsequent racemization acs.org.

Table 2: Stereoretentive α-Deuteration of Chiral Amines

| Substrate | Catalyst | Deuterium Source | Deuterium Incorporation (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| (R)-α-Methylbenzylamine | Ru-bMepi complex | D₂O | 95 | >99 | acs.org |

Deuteration via Reductive Amination: An alternative route to introduce deuterium to the side chain involves the reductive amination of a deuterated ketone precursor. For instance, a deuterated acetophenone (B1666503) derivative could be subjected to reductive amination to yield the desired deuterated aminoethyl side chain.

Deuteration of the Benzylic Position: Methods for the selective deuteration of benzylic positions have also been developed. For example, potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) has been used to deuterate the benzylic position of various amines researchgate.net. Additionally, copper-catalyzed transfer hydrodeuteration of aryl alkynes can provide access to compounds precisely deuterated at the benzylic position acs.org.

The synthesis of deuterated this compound would likely start from a suitable precursor such as 4-fluorophenol or a derivative thereof chemicalbook.com. The synthesis of the non-deuterated parent compound can provide a template for the introduction of isotopic labels. For instance, the synthesis could involve the Friedel-Crafts acylation of a protected 4-fluorophenol, followed by formation of an oxime, and subsequent reduction to the amine. Deuterium could be introduced during the reduction step by using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄).

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Aminophenol |

| Aniline (B41778) |

| 4-Fluorophenol |

| (R)-α-Methylbenzylamine |

| Lithium aluminum deuteride |

| Potassium tert-butoxide |

Chemical Reactivity, Transformations, and Mechanistic Insights of 2 1 Aminoethyl 4 Fluorophenol

Reactions Involving the Amino Group of 2-(1-Aminoethyl)-4-fluorophenol

The primary amino group on the ethyl side chain is a key site for nucleophilic reactions, enabling the construction of new carbon-nitrogen and heteroatom-nitrogen bonds through acylation, alkylation, and more complex cyclization pathways.

Acylation and Alkylation Reactions

The nucleophilic nature of the primary amine in this compound allows it to readily undergo acylation and alkylation reactions.

Acylation with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding amides. This reaction is a common strategy for creating peptide-like bonds or for installing protecting groups. For instance, the reaction of similar aminofluorophenols with carboxylic acids using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) produces stable amide products. nih.gov A general acylation reaction is depicted in the scheme below.

Scheme 1: General Acylation of this compound

Alkylation of the amino group can be achieved using alkyl halides. However, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. A more controlled, selective mono-N-alkylation can be achieved through reductive amination. umich.edu This two-step process involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by reduction of the imine with an agent like sodium borohydride (B1222165) to yield the secondary amine. umich.edu A patent for the mono-N-alkylation of aminophenols describes a process of reacting the aminophenol with benzaldehyde (B42025) to form a Schiff base, followed by reaction with an alkylating agent like dimethyl sulfate, and subsequent hydrolysis to yield the N-alkylated product. google.com

| Reaction Type | Reagents | Product Type | Reference |

| Acylation | Acyl chloride, Base | N-acyl-2-(1-aminoethyl)-4-fluorophenol (Amide) | nih.gov |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | N-alkyl-2-(1-aminoethyl)-4-fluorophenol (Secondary Amine) | umich.edu |

| Imine Alkylation | Benzaldehyde, Alkyl Sulfate, HCl | N-alkyl-2-(1-aminoethyl)-4-fluorophenol | google.com |

Amine-Directed Metalation and Cyclization Reactions

The amino group, in concert with the adjacent phenolic hydroxyl, can direct metalation and participate in cyclization reactions to form heterocyclic structures.

Amine-Directed Metalation: Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this process, a directing metalation group (DMG) chelates to an organolithium reagent (like n-butyllithium), directing deprotonation at the adjacent ortho-position. wikipedia.org While the primary aminoethyl group itself can act as a DMG, it is often converted to a more effective directing group, such as an amide, to facilitate this process. The resulting aryllithium intermediate can then react with various electrophiles to introduce substituents specifically at the position ortho to the directing group. wikipedia.orgyoutube.com

Cyclization Reactions: The ortho-aminophenol motif is a precursor for various heterocyclic compounds.

Benzoxazoles: Cyclization of o-aminophenols with cyanating agents like cyanogen (B1215507) bromide or, more safely, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid (e.g., BF₃·Et₂O), can yield 2-aminobenzoxazole (B146116) derivatives. nih.gov The reaction proceeds via an initial nucleophilic attack of the amino group on the activated cyanating agent, followed by an intramolecular attack by the hydroxyl group to close the ring. nih.gov

Benzoxazines: These heterocycles can be synthesized through a Mannich-like condensation reaction involving the aminophenol, an aldehyde (often formaldehyde), and another primary amine. researchgate.netresearchgate.net Various synthetic methods have been developed, including those using alternative energy sources like microwaves to accelerate the reaction. rsc.orgmdpi.com These reactions build a six-membered oxazine (B8389632) ring fused to the phenol (B47542).

Reactions at the Phenolic Hydroxyl Group of this compound

The phenolic hydroxyl group is another key reactive handle, allowing for transformations such as etherification, esterification, and oxidative coupling.

Etherification and Esterification of the Phenolic Moiety

Etherification (O-Alkylation): The synthesis of ethers from the phenolic hydroxyl group typically requires reaction with an alkyl halide in the presence of a base. To avoid competitive N-alkylation of the amino group, a common strategy involves first protecting the amine (e.g., as an imine or amide), followed by alkylation of the phenoxide, and subsequent deprotection of the amine. umich.edu This ensures selective formation of the O-alkylated product.

Esterification: Phenolic esters can be synthesized by reacting this compound with acyl chlorides or acid anhydrides under basic conditions (e.g., using pyridine). nih.gov Alternatively, Fischer esterification, which involves reacting with a carboxylic acid under acidic catalysis, can be employed, though care must be taken to manage the reactivity of the amino group under these conditions. google.com Enzymatic methods, using lipases like Candida antarctica lipase (B570770) B (CALB), offer a milder alternative for esterifying phenolic alcohols with fatty acids, often resulting in high conversion yields. nih.gov

| Reaction Type | General Reagents | Key Considerations | Reference |

| Etherification | Alkyl Halide, Base | Requires protection of the amino group to ensure selectivity. | umich.edu |

| Chemical Esterification | Acyl Chloride, Base | Efficient method for forming esters from the phenolic group. | nih.govmdpi.com |

| Enzymatic Esterification | Carboxylic Acid, Lipase (e.g., CALB) | Mild, environmentally friendly conditions with high yields. | nih.gov |

Oxidative Coupling Reactions of this compound

ortho-Aminophenols are known to undergo oxidative coupling reactions, typically mediated by oxidants like periodate (B1199274) or metal catalysts. These reactions can lead to the formation of phenoxazine (B87303) or other dimeric structures. The process generally involves the oxidation of the aminophenol to a reactive quinone-imine intermediate, which can then undergo intermolecular coupling. Such reactions have been effectively used for bioconjugation, where an o-aminophenol moiety on one molecule is coupled with an aniline (B41778) on another. This type of transformation highlights the potential for this compound to be used in creating larger, more complex molecular architectures.

Electrophilic Aromatic Substitution Reactions of the Fluorophenol Ring in this compound

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the powerful electron-donating hydroxyl group and the moderately activating aminoethyl group. The fluorine atom, while being an electron-withdrawing group, is an ortho, para-director.

The directing effects of the substituents are as follows:

-OH group (at C1): Strongly activating, ortho, para-director. Directs to C2 and C6 (and C4, which is blocked).

-CH(CH₃)NH₂ group (at C2): Activating, ortho, para-director. Directs to C1, C3, and C5.

-F group (at C4): Deactivating, ortho, para-director. Directs to C3 and C5.

Considering the positions on the ring, the hydroxyl group strongly activates the C6 position. The aminoethyl group activates the C3 and C5 positions. The fluorine atom also directs incoming electrophiles to the C3 and C5 positions. The combined influence of these groups suggests that electrophilic substitution will be strongly favored at the C3 and C5 positions, which are ortho to the fluorine and meta to the powerful hydroxyl directing group.

However, the high reactivity of the ring, particularly due to the hydroxyl and amino groups, can lead to challenges such as polysubstitution and side reactions. For reactions like nitration or Friedel-Crafts, protecting the amino and/or hydroxyl groups is often necessary to achieve controlled, selective substitution. google.comgoogle.comwikipedia.org For instance, nitration of p-fluoroaniline proceeds more efficiently under anhydrous conditions to prevent side reactions. google.com Similarly, Friedel-Crafts reactions are often incompatible with unprotected anilines or phenols because the Lewis acid catalyst can complex with the lone pairs on nitrogen or oxygen, deactivating the ring. jk-sci.commasterorganicchemistry.com Protection of the amine as an amide can mitigate this issue. wikipedia.org

| Reaction | Predicted Outcome | Key Considerations | Reference |

| Halogenation | Substitution likely at C3 and C5 positions. | High reactivity may lead to polysubstitution. | wikipedia.org |

| Nitration | Substitution likely at C3 and C5 positions. | Requires protection of the amine/hydroxyl groups and anhydrous conditions to prevent oxidation and control regioselectivity. | google.comgoogle.com |

| Friedel-Crafts Acylation/Alkylation | Substitution likely at C3 and C5 positions. | Requires protection of the amine and hydroxyl groups to prevent catalyst deactivation. Rearrangements are possible in alkylation. | jk-sci.commasterorganicchemistry.com |

Nucleophilic Aromatic Substitution Reactions on the Fluorophenol Ring of this compound

Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry, enabling the replacement of a leaving group on an aromatic ring by a nucleophile. rsc.org The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring; the presence of electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. nih.gov In the case of this compound, the fluorine atom at the para position to the hydroxyl group can act as a leaving group.

One important transformation involving the ortho-amino and para-fluoro functionalities is the intramolecular cyclization to form heterocyclic structures like benzoxazines. nih.govrsc.org While not a direct intermolecular SNAr on the fluorine, these reactions highlight the reactivity of the ring and the interplay of its substituents. For example, reaction with appropriate reagents can lead to the formation of a 1,4-benzoxazine ring system, a privileged scaffold in medicinal chemistry. rsc.orgcaribjscitech.com

The table below summarizes potential nucleophilic aromatic substitution reactions on derivatives of this compound, based on the reactivity of analogous fluorophenol systems.

| Reactant (Derivative of this compound) | Nucleophile | Product | Reaction Conditions | Reference |

| O-Protected-2-(1-aminoethyl)-4-fluorophenol | Sodium Methoxide | O-Protected-2-(1-aminoethyl)-4-methoxyphenol | High temperature, polar aprotic solvent (e.g., DMF, DMSO) | General SNAr principles nih.gov |

| O-Protected-2-(1-aminoethyl)-4-fluorophenol | Ammonia (B1221849) | O-Protected-2-(1-aminoethyl)-4-aminophenol | High pressure and temperature, catalyst (e.g., Cu salts) | General SNAr principles |

| This compound | Phosgene or equivalent | 7-(1-Aminoethyl)-5-fluoro-2H-benzo[b] caribjscitech.comnih.govoxazin-3(4H)-one | Base, suitable solvent | Analogy to benzoxazine (B1645224) synthesis nih.govrsc.org |

Interactive Data Table: Nucleophilic Aromatic Substitution Reactions

| Reactant (Derivative) | Nucleophile | Product | Conditions |

| O-Protected-2-(1-aminoethyl)-4-fluorophenol | NaOMe | O-Protected-2-(1-aminoethyl)-4-methoxyphenol | High Temp, DMF |

| O-Protected-2-(1-aminoethyl)-4-fluorophenol | NH₃ | O-Protected-2-(1-aminoethyl)-4-aminophenol | High Pressure/Temp, Cu catalyst |

| This compound | Phosgene | 7-(1-Aminoethyl)-5-fluoro-2H-benzo[b] caribjscitech.comnih.govoxazin-3(4H)-one | Base, Solvent |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov Derivatives of this compound can participate in these reactions in several ways. The C-F bond, while generally strong, can be activated for cross-coupling under specific catalytic conditions. More commonly, the phenolic hydroxyl group can be converted into a better leaving group, such as a triflate or tosylate, to facilitate coupling.

Palladium-catalyzed reactions are among the most widely used in this context. nih.gov For instance, a triflate derivative of this compound could undergo Suzuki coupling with an arylboronic acid to form a biphenyl (B1667301) derivative, or Buchwald-Hartwig amination with an amine to introduce a new nitrogen-based substituent. Copper-catalyzed reactions also offer a powerful alternative for certain transformations. rsc.org

The amino group in the side chain can also influence the reactivity, potentially acting as a directing group in certain C-H activation/functionalization reactions, although steric hindrance might play a significant role.

The following table presents plausible cross-coupling reactions for derivatives of this compound, based on established methodologies for similar substrates.

| Reactant (Derivative of this compound) | Coupling Partner | Catalyst System | Product | Reaction Type | Reference |

| This compound triflate | Arylboronic acid | Pd(PPh₃)₄, base | 4-Aryl-2-(1-aminoethyl)phenol | Suzuki Coupling | General Suzuki reaction principles nih.gov |

| This compound triflate | Amine | Pd catalyst, ligand, base | N-Aryl-2-(1-aminoethyl)-4-aminophenol | Buchwald-Hartwig Amination | General Buchwald-Hartwig principles nih.gov |

| This compound | Aryl halide | CuI, base, ligand | 4-Aryloxy-2-(1-aminoethyl)phenol | Ullmann Condensation | General Ullmann reaction principles |

Interactive Data Table: Transition Metal-Catalyzed Cross-Coupling Reactions

| Reactant (Derivative) | Coupling Partner | Catalyst | Product | Reaction Type |

| This compound triflate | Ar-B(OH)₂ | Pd(PPh₃)₄, base | 4-Aryl-2-(1-aminoethyl)phenol | Suzuki |

| This compound triflate | R₂NH | Pd catalyst, ligand, base | N,N-Dialkyl-4-amino-2-(1-aminoethyl)phenol | Buchwald-Hartwig |

| This compound | Ar-X | CuI, base, ligand | 4-Aryloxy-2-(1-aminoethyl)phenol | Ullmann |

Reaction Mechanism Elucidation for this compound Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Nucleophilic Aromatic Substitution (SNAr): The classical SNAr mechanism proceeds via a two-step addition-elimination pathway. rsc.org A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The presence of electron-withdrawing groups ortho and para to the leaving group is critical for stabilizing this intermediate. nih.gov For this compound, the reaction is generally disfavored without activation of the hydroxyl group. If the hydroxyl group is converted to a more electron-withdrawing moiety, the stability of the Meisenheimer complex increases, and the reaction proceeds more readily. The rate-determining step is typically the formation of this complex. rsc.org The subsequent elimination of the fluoride (B91410) ion is fast and restores the aromaticity of the ring.

Transition Metal-Catalyzed Cross-Coupling: The catalytic cycles of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are well-established. nih.gov The general mechanism involves three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide or triflate, forming a Pd(II) intermediate.

Transmetalation (for Suzuki coupling) or Amine Coordination/Deprotonation (for Buchwald-Hartwig amination): In the Suzuki reaction, the organoboron compound transfers its organic group to the palladium center. In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

The specific ligands on the palladium catalyst play a crucial role in modulating its reactivity and stability throughout the catalytic cycle.

Stereochemical Aspects and Chiral Recognition Studies of 2 1 Aminoethyl 4 Fluorophenol

Absolute Configuration Determination of Chiral 2-(1-Aminoethyl)-4-fluorophenol

Determining the absolute spatial arrangement of atoms, or absolute configuration, at a chiral center is a critical step in stereochemical analysis. purechemistry.org For this compound, this assignment is crucial for understanding its biological activity and for the development of stereoselective syntheses. Several advanced analytical techniques can be employed for this purpose.

X-ray Crystallography: This is often considered the definitive method for determining absolute configuration. purechemistry.orgwikipedia.orgnih.gov The technique requires a single, high-quality crystal of an enantiomerically pure compound. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed three-dimensional map of electron density can be constructed, revealing the precise spatial location of each atom. purechemistry.orgspringernature.com For molecules containing a "heavy" atom (like the fluorine in this compound, although heavier atoms like chlorine or bromine are more effective), the phenomenon of anomalous dispersion can be used to unambiguously assign the absolute configuration. spectroscopyeurope.com

Vibrational Circular Dichroism (VCD): VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution, eliminating the need for crystallization. spectroscopyeurope.comwikipedia.orgbiotools.us It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbiotools.us The resulting VCD spectrum is highly sensitive to the molecule's 3D structure. The experimental spectrum is compared to a spectrum predicted by ab initio quantum chemical calculations (e.g., using Density Functional Theory, DFT) for a known configuration (e.g., the R-enantiomer). spectroscopyeurope.comacs.org A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. spectroscopyeurope.combiotools.us

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR-based methods provide another route to configurational assignment without requiring crystallization. purechemistry.org This typically involves the use of a chiral auxiliary, which can be either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). purechemistry.orgresearchgate.net

Chiral Derivatizing Agents (CDAs): The chiral amine of this compound can be reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have distinct NMR spectra, and the differences in chemical shifts (Δδ) can be correlated to the absolute configuration based on established models for the specific CDA used. frontiersin.orgwikipedia.org

Chiral Solvating Agents (CSAs): CSAs form non-covalent diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. researchgate.netmdpi.comresearchgate.net The direction and magnitude of the chemical shift differences can be used to infer the absolute configuration.

These methods, summarized in the table below, provide a robust toolkit for the unambiguous determination of the absolute configuration of the enantiomers of this compound.

| Method | Principle | Sample State | Key Requirement |

| X-ray Crystallography | Analysis of X-ray diffraction patterns from a single crystal. nih.gov | Solid (Crystal) | High-quality single crystal of a pure enantiomer. spectroscopyeurope.com |

| Vibrational Circular Dichroism (VCD) | Measures differential absorption of circularly polarized IR light. wikipedia.org | Solution | Comparison with quantum chemical (DFT) calculations. spectroscopyeurope.com |

| NMR with Chiral Auxiliaries | Formation of diastereomers (covalent or non-covalent) with distinct NMR signals. purechemistry.orgfrontiersin.org | Solution | Enantiomerically pure chiral derivatizing or solvating agent. researchgate.net |

Enantiomeric Purity Analysis and Separation Techniques for this compound

The production and analysis of enantiomerically pure compounds are paramount in the pharmaceutical industry. This section details the methods used to quantify the enantiomeric excess (e.e.) and to separate the racemic mixture of this compound.

Enantiomeric Purity Analysis: The primary technique for determining the enantiomeric purity of this compound is chiral chromatography, available in both high-performance liquid chromatography (HPLC) and gas chromatography (GC) formats. rsc.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for separating enantiomers. mdpi.comphenomenex.com The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose phenylcarbamates, are particularly effective for separating a wide range of chiral compounds, including amines. yakhak.orgresearchgate.net The enantiomeric excess is calculated by comparing the integrated peak areas of the two enantiomers in the resulting chromatogram.

Chiral Gas Chromatography (GC): For volatile compounds or those that can be made volatile through derivatization, chiral GC is an excellent alternative. Similar to HPLC, it employs a column with a CSP to effect the separation of enantiomers.

Separation Techniques: To obtain the individual enantiomers from a racemic mixture, several resolution techniques can be applied.

Preparative Chiral Chromatography: This is a scaled-up version of the analytical HPLC method described above. Larger columns and higher sample loads are used to physically separate and collect the individual enantiomers as they elute from the column. nih.gov Supercritical fluid chromatography (SFC) is often preferred for preparative separations due to its speed and reduced use of organic solvents. nih.govchromatographyonline.com

Diastereomeric Crystallization: This classical resolution method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral carboxylic acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization. acs.org Once a pure diastereomeric salt is isolated, the chiral resolving agent is cleaved to yield the desired pure enantiomer of this compound.

Kinetic Resolution: This method relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. One enantiomer reacts faster, converting it to a new product, while the slower-reacting enantiomer is left behind in excess. The reaction is stopped before completion, allowing for the recovery of the unreacted, enriched enantiomer.

| Technique | Type | Description |

| Chiral HPLC/SFC | Separation | Employs a chiral stationary phase (CSP) to physically separate enantiomers based on differential interaction strength. nih.gov |

| Diastereomeric Crystallization | Separation | Reacts the racemate with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing separation by crystallization. acs.org |

| Kinetic Resolution | Separation | Utilizes a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the isolation of the less reactive enantiomer. |

| Chiral HPLC/GC | Analysis | Uses a CSP to separate and quantify the amount of each enantiomer present in a sample to determine enantiomeric excess (e.e.). mdpi.com |

Chiral Recognition and Intermolecular Interactions Involving this compound Enantiomers

Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer over the other. springernature.com This phenomenon is the basis for the biological activity of chiral drugs and the success of enantioselective separation techniques. The specific intermolecular forces between the enantiomers of this compound and a chiral selector (such as an enzyme active site or a CSP) are responsible for this discrimination. researchgate.net

The structure of this compound contains several key functional groups that can participate in intermolecular interactions:

Phenolic Hydroxyl (-OH) Group: This group is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor.

Primary Amino (-NH₂) Group: This group is also a potent hydrogen bond donor and can be protonated to form an ammonium ion (-NH₃⁺), enabling strong ionic interactions (salt bridges).

Aromatic Ring: The fluorinated benzene (B151609) ring can engage in π-π stacking interactions with other aromatic systems.

For effective chiral recognition to occur, a minimum of three points of interaction between the analyte and the chiral selector are generally required, with at least one of these interactions being stereochemically dependent (the "three-point interaction model"). researchgate.net In the context of this compound, a chiral receptor might simultaneously form a hydrogen bond with the hydroxyl group, an ionic bond with the amino group, and a π-π interaction with the aromatic ring. Because the hydroxyl and amino groups are positioned differently in 3D space for the R- and S-enantiomers, only one enantiomer can achieve the optimal multi-point binding with the receptor, leading to a more stable diastereomeric complex and thus, chiral recognition. nih.gov These preferential interactions are fundamental to enantioselective biological activity and chromatographic separation. researchgate.netnih.gov

Stereoselective Derivatization of this compound

Stereoselective derivatization involves reacting a chiral molecule with an enantiomerically pure chiral derivatizing agent (CDA) to convert the pair of enantiomers into a pair of diastereomers. wikipedia.org Since diastereomers possess different physical and chemical properties, this conversion facilitates their analysis and separation using non-chiral techniques. nih.gov For this compound, the primary amino group is the most common site for derivatization.

Purpose of Derivatization:

Enantiomeric Purity Determination by NMR: As mentioned in section 4.1, forming diastereomers allows for the quantification of enantiomeric excess by integrating the distinct signals in an NMR spectrum. researchgate.net

Chromatographic Separation: A racemic mixture can be derivatized to form diastereomers that can then be separated on a standard, achiral HPLC or GC column. nih.govscilit.com

Enhancing Detection: Derivatization can introduce a chromophore or fluorophore into the molecule, significantly improving detection sensitivity in HPLC analysis. yakhak.org

Common Chiral Derivatizing Agents for Amines: Several classes of CDAs are effective for primary amines like this compound:

Mosher's Acid Chloride (MTPA-Cl): α-Methoxy-α-(trifluoromethyl)phenylacetic acid chloride reacts with the amine to form stable diastereomeric amides. The trifluoromethyl (-CF₃) group provides a sensitive probe for ¹⁹F NMR analysis. wikipedia.org

o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA reacts rapidly with primary amines in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindolone derivatives, which are ideal for sensitive analysis by HPLC with fluorescence detection. nih.govresearchgate.net

1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent): This reagent reacts with the amino group to form diastereomers that can be readily separated by reversed-phase HPLC and detected by UV absorbance. acs.org

Chiral Isothiocyanates: These reagents react with the amine to form diastereomeric thioureas, which often exhibit good resolution in HPLC. nih.gov

The selection of a CDA depends on the analytical goal, such as the need for NMR analysis, enhanced detection sensitivity, or compatibility with a specific chromatographic system.

Design, Synthesis, and Chemical Research of 2 1 Aminoethyl 4 Fluorophenol Derivatives and Analogs

Scaffold Modification Strategies Based on 2-(1-Aminoethyl)-4-fluorophenol

The chemical architecture of this compound offers several avenues for modification to generate novel derivatives. These strategies aim to alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, to fine-tune its behavior in chemical and biological systems. Key modification strategies focus on the three main components of the scaffold: the phenolic hydroxyl group, the aromatic ring, and the aminoethyl side chain.

One common approach is functional group interconversion . The phenol (B47542) group can undergo oxidation to form quinone-like structures, while the aminoethyl group can be oxidized to the corresponding imine or nitrile. Conversely, reduction of the phenol can yield cyclohexanol (B46403) derivatives.

Another key strategy is substitution on the aromatic ring. The existing fluorine atom can potentially be replaced by other nucleophiles, such as different amines or thiols, to introduce new functionalities. Furthermore, additional substituents can be introduced onto the aromatic ring to explore their electronic and steric effects.

Scaffold hopping is a more advanced design strategy where the core phenolic structure is replaced by a different chemical moiety that preserves the spatial arrangement of key functional groups. nih.gov For instance, the pyridinyl moiety of a biologically active compound could be simplified and replaced by a dimethyl group to generate a new core structure, a strategy that could be conceptually applied to analogs of this compound. nih.gov

The table below outlines potential modifications to the this compound scaffold.

| Scaffold Component | Modification Strategy | Potential Outcome/New Functional Group |

| Phenolic -OH Group | Oxidation | Quinone derivative |

| Reduction | Cyclohexanol derivative | |

| Etherification | Alkoxy or Aryloxy derivatives | |

| Aromatic Ring | Nucleophilic Substitution | Replacement of Fluorine with -NHR, -SR |

| Electrophilic Substitution | Introduction of nitro, halogen, or alkyl groups | |

| Aminoethyl Side Chain | N-Alkylation/N-Acylation | Secondary/Tertiary amines, Amides |

| Oxidation | Imine or Nitrile formation | |

| Chain Extension/Homologation | Introduction of longer alkyl chains |

These modifications allow for the systematic exploration of the chemical space around the parent compound, leading to the generation of derivatives with tailored properties. The synthesis of such derivatives often starts from precursors like 4-fluorophenol (B42351), followed by reactions to introduce and modify the aminoethyl side chain, such as the enantioselective reduction of a ketone precursor. smolecule.com

Exploration of Structure-Reactivity Relationships within this compound Analogs

Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to designing new compounds with desired properties. For this compound and its analogs, this involves studying how specific structural changes influence reaction kinetics, mechanisms, and metabolic stability.

The functional groups of the scaffold are key determinants of its reactivity. The phenol group can be deprotonated by a base to become more nucleophilic, facilitating reactions like nucleophilic substitution. The aminoethyl group can participate in ionic interactions or be oxidized. The fluorine atom, being highly electronegative, significantly influences the electronic properties of the aromatic ring, which in turn affects the reactivity of the other functional groups and the molecule's interaction with its environment.

Studies on positional isomers of fluorophenol have shown that the location of the fluorine atom dramatically impacts metabolic pathways. For example, in certain biological systems, 4-fluorophenol is glycosylated at a different rate and to different products than 2-fluorophenol (B130384) or 3-fluorophenol. This suggests that the reactivity and metabolic fate of this compound analogs could be precisely controlled by altering the fluorine substitution pattern.

The chirality of the aminoethyl side chain is another critical factor. The (R)- and (S)-enantiomers can exhibit different reactivity and binding selectivity with chiral reagents or biological targets like enzymes. For instance, the (R)-enantiomer is noted as a key intermediate for certain anti-tumor agents, highlighting the stereochemical importance in its derivatization and application.

The table below summarizes key structure-reactivity relationships.

| Structural Modification | Observed Effect on Reactivity |

| Position of Fluorine Atom | Influences metabolic stability and glycosylation patterns in biological systems. |

| Presence of Phenol Group | Can be oxidized to quinones or reduced; can form hydrogen bonds. |

| Presence of Aminoethyl Group | Can be oxidized to imines; can participate in ionic interactions. |

| Chirality (S vs. R) | Affects selective binding to chiral targets like enzymes and receptors. |

| Substitution on Aromatic Ring | Modulates electronic properties, influencing reaction rates (e.g., acyl transfer). mdpi.com |

By systematically synthesizing analogs with variations in these structural features, researchers can build a comprehensive understanding of how structure dictates reactivity, enabling the rational design of new molecules for specific applications.

Combinatorial Chemistry Approaches to this compound Libraries

Combinatorial chemistry provides a powerful set of techniques for rapidly generating large, diverse collections of related compounds, known as chemical libraries. nih.govopenaccessjournals.com This approach is highly applicable to the this compound scaffold, allowing for the simultaneous exploration of numerous structural variations to identify compounds with desired properties. The core idea is to systematically and repetitively link different "building blocks" to the central scaffold. nih.gov

The synthesis of a combinatorial library based on this compound would involve varying the three main points of diversity on the molecule. Using parallel synthesis techniques, reactions can be performed simultaneously in multiple vessels (e.g., on a microplate), with each vessel containing a unique combination of building blocks. openaccessjournals.com

A hypothetical combinatorial library design is shown below:

| Scaffold Position | R1 (on Phenolic -OH) | R2 (on Aromatic Ring) | R3 (on Amino -NH2) |

| Building Blocks | H, Methyl, Ethyl, Benzyl | H, Cl, Br, NO2, CH3 | H, Acetyl, Benzoyl, Alkyl chains |

| Example Structures | This compound | 2-(1-Aminoethyl)-5-chloro-4-fluorophenol | 2-(1-Acetamidoethyl)-4-fluorophenol |

| 2-(1-Aminoethyl)-4-fluoro-1-methoxybenzene | 2-(1-Aminoethyl)-4-fluoro-5-nitrophenol | N-Benzyl-1-(5-bromo-2-hydroxy-4-fluorophenyl)ethan-1-amine |

This systematic combination of a few building blocks at each position can generate hundreds or thousands of unique derivatives. nih.gov More advanced methods, such as the "one-bead one-compound" (OBOC) strategy, use solid-phase synthesis on microbeads to create libraries with millions of distinct compounds. nih.gov

Once synthesized, these libraries are subjected to high-throughput screening (HTS) to evaluate each compound for a property of interest, such as binding to a specific protein or catalytic activity. openaccessjournals.com This combination of rapid synthesis and screening accelerates the discovery process far beyond what is possible with traditional, one-by-one compound synthesis. openaccessjournals.comescholarship.org

Probing Molecular Interactions via Designed this compound Analogs

Designed analogs of this compound are valuable tools for probing and understanding specific molecular interactions with biological targets like enzymes and receptors. By making precise, rational changes to the molecule's structure, researchers can deduce the roles of individual functional groups in the binding process.

The primary functional groups of the scaffold each contribute to potential non-covalent interactions:

Phenol Group : The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial connections with amino acid residues in a protein's binding pocket.

Aminoethyl Group : The primary amine is typically protonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate.

Fluorine Atom : The electronegative fluorine atom can alter the acidity of the neighboring phenol, influence the molecule's lipophilicity, and participate in specific fluorine-protein interactions. The electron-withdrawing nature of fluorine can create unique binding properties not seen in non-fluorinated analogs. smolecule.com

By synthesizing specific analogs, these interactions can be systematically investigated.

| Analog Type | Structural Change | Interaction Probed | Rationale |

| O-Methylated Analog | -OH group replaced by -OCH3 | Hydrogen Bond Donation | The -OCH3 group can only accept, not donate, a hydrogen bond, clarifying the role of the phenolic proton. |

| Acylated Amine Analog | -NH2 group replaced by -NHC(O)R | Ionic Interaction | The neutral amide cannot form an ionic bond, testing the importance of the positive charge on the amine. |

| De-fluorinated Analog | Fluorine atom removed | Role of Fluorine | Comparing the fluorinated and non-fluorinated compounds directly reveals the contribution of fluorine to binding affinity and selectivity. smolecule.com |

| Positional Isomer | Fluorine moved to a different position (e.g., 2-fluoro to 3-fluoro) | Specificity of Fluorine Interaction | Tests the geometric requirements for any specific fluorine-protein contacts. |

| Enantiomer | (R)-enantiomer vs. (S)-enantiomer | Chiral Recognition | Probes the three-dimensional fit of the analog within a chiral binding site, such as an enzyme's active site. |

In silico methods, such as molecular docking, can complement these experimental studies by predicting how different analogs might bind to a target protein, guiding the synthesis of the most informative compounds. smolecule.com Through this iterative process of design, synthesis, and testing, a detailed map of the molecular interactions governing the compound's activity can be constructed.

Computational and Theoretical Investigations of 2 1 Aminoethyl 4 Fluorophenol

Electronic Structure and Conformation Analysis of 2-(1-Aminoethyl)-4-fluorophenol

The electronic structure and three-dimensional shape (conformation) of this compound are fundamental to its chemical behavior and biological activity. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model these characteristics.

Electronic Structure: The electronic properties of the molecule are dictated by the arrangement of its electrons in molecular orbitals. Key features include the electron-donating effects of the hydroxyl (-OH) and amino (-NH2) groups and the electron-withdrawing effect of the fluorine (-F) atom. These substituents influence the electron density distribution across the aromatic ring. Theoretical calculations can map the molecular electrostatic potential (MEP), identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). The hydroxyl and amino groups increase electron density at the ortho and para positions relative to themselves, while the fluorine atom withdraws electron density. The interplay of these effects governs the molecule's reactivity and interaction with biological targets. wikipedia.org

Conformational Analysis: Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that arise from rotation around single bonds. lumenlearning.comchemistrysteps.com For this compound, key rotations occur around the C(ring)-C(ethyl) and C(ethyl)-N bonds. The stability of different conformers is determined by steric hindrance and intramolecular interactions, such as hydrogen bonding between the phenolic hydrogen and the amino group's lone pair, or between the amino hydrogens and the phenolic oxygen.

Computational studies on similar molecules, like fluoroethanols, highlight the importance of the "gauche effect," where a conformation with adjacent electronegative substituents in a gauche orientation (60° dihedral angle) can be unexpectedly stable. rsc.org In this compound, the relative orientations of the amino, hydroxyl, and fluoro groups are critical. Potential energy surface scans are computationally performed to identify the lowest energy (most stable) conformers. researchgate.net For instance, studies on butane (B89635) show that anti conformations, where large groups are 180° apart, are generally most stable, while gauche interactions introduce some steric strain. libretexts.org In this molecule, the most stable conformer would likely balance minimizing steric repulsion between the aminoethyl side chain and the hydroxyl group while potentially maximizing favorable intramolecular hydrogen bonding. chemistrysteps.com

Spectroscopic Property Prediction (NMR, IR, UV-Vis) for this compound

Theoretical calculations can predict spectroscopic data with a useful degree of accuracy, aiding in structural elucidation and the interpretation of experimental spectra.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP functional). github.io The predicted shifts for ¹H and ¹³C nuclei are influenced by the local electronic environment.

¹H NMR: Protons on the aromatic ring would appear as distinct multiplets due to splitting by neighboring protons and the fluorine atom. The phenolic proton (-OH) and amine protons (-NH₂) would typically appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The methine (-CH) and methyl (-CH₃) protons of the aminoethyl group would form a quartet and a doublet, respectively.

¹³C NMR: The carbon atoms in the aromatic ring would have their chemical shifts significantly influenced by the attached functional groups. The carbon bearing the fluorine atom would show a large C-F coupling constant. chemaxon.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: These are hypothetical values based on computational models and data from similar structures. Actual experimental values may vary.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Aromatic C-H | ¹H | 6.7 - 7.2 | dd, ddd |

| Phenolic O-H | ¹H | ~9.0 (variable) | s (broad) |

| Amine N-H₂ | ¹H | ~3.5 (variable) | s (broad) |

| Ethyl -CH | ¹H | ~4.1 | q |

| Ethyl -CH₃ | ¹H | ~1.4 | d |

| Aromatic C-F | ¹³C | ~155-160 | d (large JC-F) |

| Aromatic C-OH | ¹³C | ~150-155 | d (small JC-C-F) |

| Aromatic C-C(ethyl) | ¹³C | ~125-130 | d (small JC-C-F) |

| Aromatic C-H | ¹³C | ~115-120 | d (JC-F) |

| Ethyl -CH | ¹³C | ~50 | s |

| Ethyl -CH₃ | ¹³C | ~20 | s |

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. For this compound, characteristic predicted peaks would include:

O-H stretch: A broad band around 3200-3600 cm⁻¹.

N-H stretch: Two sharp peaks around 3300-3500 cm⁻¹.

C-H stretches (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

C=C aromatic ring stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-F stretch: A strong band in the 1100-1250 cm⁻¹ region.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Visible absorption spectra. Phenolic compounds typically exhibit π → π* transitions. researchgate.net For this compound, the aromatic system constitutes the chromophore. The presence of the -OH, -NH₂, and -F groups (auxochromes) would be predicted to shift the absorption maxima (λ_max) compared to unsubstituted benzene (B151609). Calculations for similar molecules like 4-fluorophenol (B42351) and 2-aminophenol (B121084) suggest that λ_max would likely fall in the 270-290 nm range. researchgate.netspectrabase.com

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry is invaluable for mapping potential chemical transformations, identifying intermediates, and calculating the energy barriers associated with these reactions. chemrxiv.org This involves locating transition states—the highest energy point along a reaction coordinate—which determines the reaction rate.

For this compound, several reaction types can be modeled:

Oxidation: The phenol (B47542) group can be oxidized to form quinone-like structures. Computational models can elucidate the mechanism, whether it proceeds via a radical or ionic pathway, and calculate the activation energies involved.

Substitution: Nucleophilic or electrophilic substitution on the aromatic ring can be modeled. For example, further halogenation or nitration could be investigated to predict regioselectivity (i.e., which position on the ring is most likely to react).

Reactions of the side chain: The amino group can undergo reactions such as acylation or alkylation. Pathway modeling can compare the energetics of competing reaction sites (e.g., N-acylation vs. O-acylation).

A typical study involves proposing a reaction mechanism, then using quantum mechanical calculations to find the geometries and energies of the reactants, products, any intermediates, and the transition states connecting them. nih.gov This provides a complete energy profile for the reaction, offering insights into its feasibility and kinetics.

Intermolecular Interactions and Solvation Effects on this compound

The behavior of this compound in a condensed phase (liquid or solid) is governed by its interactions with surrounding molecules.

Intermolecular Interactions: The molecule can act as both a hydrogen bond donor (from -OH and -NH₂) and a hydrogen bond acceptor (at the O, N, and F atoms). Computational methods can be used to calculate the strength and geometry of these hydrogen bonds in dimers or larger clusters of the molecule. Van der Waals forces and π-π stacking interactions between aromatic rings also play a role in its solid-state packing and solution-phase aggregation.

Solvation Effects: The properties and conformational preferences of a molecule can change significantly depending on the solvent. rsc.org Solvation is modeled computationally using either explicit methods, where individual solvent molecules are included in the calculation, or implicit methods, where the solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). github.ioresearchgate.net

Studies on similar molecules show that polar solvents would be expected to stabilize charged or highly polar conformers. researchgate.net For this compound, polar protic solvents (like water or methanol) would engage in strong hydrogen bonding, influencing the equilibrium between different rotamers and potentially altering the molecule's electronic properties and reactivity.

Molecular Dynamics Simulations of this compound in Chemical Environments

While quantum mechanics is excellent for studying static properties or single reaction steps, molecular dynamics (MD) simulations are used to model the dynamic evolution of a system over time. youtube.com MD simulations treat atoms as classical particles moving according to a force field—a set of empirical equations that describe the potential energy of the system. researchgate.net

An MD simulation of this compound could be used to explore:

Conformational Dynamics: How the molecule flexes and changes its shape over time in a solution. This can reveal the dominant conformations present at a given temperature and the timescale of transitions between them.

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute molecule. MD can provide detailed information on the hydration shells around the hydroxyl, amino, and fluoride (B91410) groups.

Interactions with Biomolecules: If a biological target is known, MD simulations can be used to model the binding of this compound to a receptor or enzyme active site. These simulations can provide insights into the stability of the bound complex, the key intermolecular interactions responsible for binding, and the dynamic behavior of the ligand within the binding pocket.

Such simulations provide a bridge between the static, single-molecule picture from quantum mechanics and the macroscopic properties observed in experiments.

Advanced Analytical Methodologies for Research on 2 1 Aminoethyl 4 Fluorophenol

High-Resolution Spectroscopic Characterization Techniques (e.g., 2D-NMR, advanced MS)

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation of "2-(1-Aminoethyl)-4-fluorophenol". Two-dimensional Nuclear Magnetic Resonance (2D-NMR) and advanced Mass Spectrometry (MS) provide detailed insights into the connectivity and fragmentation patterns of the molecule.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR)

Standard one-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of protons (¹H) and carbons (¹³C) in "this compound". However, for a complete structural assignment, 2D-NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For "this compound", a COSY spectrum would show cross-peaks between the methine proton of the aminoethyl group and the methyl protons, as well as between adjacent aromatic protons on the fluorophenol ring. libretexts.org This confirms the connectivity within these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. wikipedia.org It provides a clear map of which proton is attached to which carbon, which is invaluable for assigning the ¹³C NMR spectrum. For instance, the carbon of the methyl group would show a correlation to the methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, the methine proton of the aminoethyl group would show a correlation to the aromatic carbon to which it is attached.

While specific experimental 2D-NMR data for "this compound" is not widely published, the expected correlations based on its structure are well-defined by the principles of NMR spectroscopy.

Advanced Mass Spectrometry (MS)

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are crucial for confirming the molecular formula and investigating the fragmentation pathways of "this compound". ncsu.edu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. For C₈H₁₀FNO, the expected exact mass is 155.0746 g/mol . nih.gov This level of accuracy helps to distinguish the compound from other molecules with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. ncsu.eduuab.edu This provides valuable structural information. The fragmentation of "this compound" would likely involve the loss of the aminoethyl side chain or fragments thereof, as well as potential rearrangements of the aromatic ring. Analysis of these fragmentation patterns can help to confirm the structure of the molecule.

| Technique | Information Obtained for this compound | Expected Observations |

| COSY | ¹H-¹H coupling correlations | Cross-peaks between adjacent protons on the aromatic ring and within the aminoethyl group. |

| HSQC | Direct ¹H-¹³C correlations | Correlation between each proton and its directly attached carbon. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Correlations between protons and quaternary carbons, and between different functional groups. |

| HRMS | Exact mass and elemental composition | Measurement of the molecular ion peak with high accuracy to confirm the formula C₈H₁₀FNO. |

| MS/MS | Fragmentation pattern and structural information | Observation of fragment ions corresponding to the loss of the aminoethyl group and other characteristic cleavages. |

Chromatographic Methods for Separation and Quantification in Research Contexts

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and quantification of "this compound" in research settings. researchgate.net Given the chiral nature of the molecule, chiral chromatography is essential for separating its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

To separate the (R)- and (S)-enantiomers of "this compound", a chiral stationary phase (CSP) is required. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of chiral amines. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal separation. researchgate.net Detection can be performed using a standard UV detector, as the phenol (B47542) group provides a chromophore.

Quantification

Once a separation method is established, HPLC can be used for the quantification of "this compound". This involves creating a calibration curve by injecting known concentrations of the compound and measuring the corresponding peak areas. This allows for the determination of the concentration of the compound in unknown samples, as well as the enantiomeric purity (enantiomeric excess, ee).

| Parameter | Typical Conditions for Chiral HPLC of Amines |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., at 280 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

X-ray Crystallography for Solid-State Structure Elucidation of this compound and its Complexes

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method can provide detailed information about bond lengths, bond angles, and the conformation of "this compound". For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of a single enantiomer, provided a suitable crystal is obtained.

The process involves growing a single crystal of the compound, which can be challenging. If successful, the crystal is irradiated with X-rays, and the diffraction pattern is collected. This pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

In the context of "this compound", an X-ray crystal structure would definitively confirm the connectivity of the atoms and the stereochemistry at the chiral center. It would also reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. While no public crystal structure data is currently available for "this compound", the presence of fluorine can influence crystal packing through fluorine-mediated interactions. jascoinc.com

Chiroptical Spectroscopy (e.g., CD, ORD) for this compound Enantiomers

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying the stereochemistry of chiral molecules like "this compound". These methods are based on the differential interaction of enantiomers with circularly polarized light.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. chromatographyonline.com Each enantiomer of "this compound" will produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the CD signals (Cotton effects) are characteristic of the absolute configuration and conformation of the molecule. CD spectroscopy is a sensitive technique that can be used to determine the enantiomeric purity of a sample. mdpi.com The combination of HPLC with a CD detector (HPLC-CD) is a powerful tool for the analysis of chiral compounds, as it allows for the simultaneous separation and chiroptical detection of enantiomers. chromatographyonline.com

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD spectrum is characteristic of the stereochemistry of the molecule. While less commonly used than CD for routine analysis, ORD can provide complementary information about the chiral structure.

| Technique | Principle | Application to this compound |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of absolute configuration and enantiomeric purity. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Characterization of stereochemistry. |